5-Nitroso-1,3-benzodioxole

Overview

Description

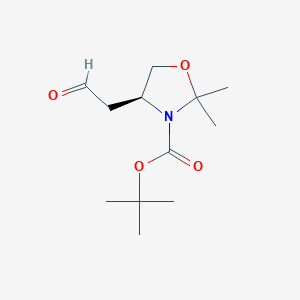

5-Nitroso-1,3-benzodioxole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a nitroso derivative of 1,3-benzodioxole and has a molecular weight of 177.14 g/mol.

Mechanism of Action

The mechanism of action of 5-Nitroso-1,3-benzodioxole involves the reaction of the nitroso group with ROS. The reaction leads to the formation of a highly fluorescent compound, which can be detected using fluorescence microscopy or spectroscopy. The fluorescence intensity of the compound is directly proportional to the concentration of ROS, allowing for quantitative analysis of ROS levels in cells.

Biochemical and Physiological Effects

5-Nitroso-1,3-benzodioxole has been shown to have minimal toxicity and does not interfere with cellular functions. The compound is easily taken up by cells and localizes in the cytoplasm and mitochondria. The use of 5-Nitroso-1,3-benzodioxole as a fluorescent probe has allowed for the visualization of ROS in live cells and the study of their effects on cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Nitroso-1,3-benzodioxole as a fluorescent probe for ROS detection include its high selectivity and sensitivity, ease of use, and compatibility with various cell types. However, there are some limitations to its use, such as the need for specialized equipment for fluorescence detection and the potential for interference from other fluorescent compounds in cells.

Future Directions

There are several future directions for the use of 5-Nitroso-1,3-benzodioxole in scientific research. One potential application is in the study of oxidative stress and related diseases, such as cancer and neurodegenerative disorders. The compound can be used to study the effects of ROS on cellular processes and to develop new therapies for these diseases. Additionally, the development of new fluorescent probes based on 5-Nitroso-1,3-benzodioxole could lead to the discovery of new biomarkers for disease diagnosis and treatment.

Conclusion

In conclusion, 5-Nitroso-1,3-benzodioxole is a valuable chemical compound that has numerous applications in scientific research. Its unique properties as a fluorescent probe for ROS detection make it a valuable tool for studying oxidative stress and related diseases. As research in this area continues to grow, it is likely that 5-Nitroso-1,3-benzodioxole will play an increasingly important role in scientific discovery and innovation.

Scientific Research Applications

5-Nitroso-1,3-benzodioxole has been extensively studied for its potential applications in scientific research. One of the most promising applications is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a critical role in various physiological and pathological processes. The detection of ROS is crucial for understanding the mechanisms involved in oxidative stress and related diseases. 5-Nitroso-1,3-benzodioxole has been shown to exhibit high selectivity and sensitivity towards ROS, making it a valuable tool for ROS detection in cells.

properties

CAS RN |

146853-20-5 |

|---|---|

Product Name |

5-Nitroso-1,3-benzodioxole |

Molecular Formula |

C7H5NO3 |

Molecular Weight |

151.12 g/mol |

IUPAC Name |

5-nitroso-1,3-benzodioxole |

InChI |

InChI=1S/C7H5NO3/c9-8-5-1-2-6-7(3-5)11-4-10-6/h1-3H,4H2 |

InChI Key |

PTRAFYFIBIIJSE-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)N=O |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N=O |

synonyms |

1,3-Benzodioxole, 5-nitroso- |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-oxo-2-azabicyclo[2.2.0]hex-5-ene-6-carboxylate](/img/structure/B114529.png)

![4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B114530.png)

![2,6-Bis[(2-hydroxyethyl)amino]toluene](/img/structure/B114538.png)

![1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B114549.png)

![Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)](/img/structure/B114557.png)